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Compound of Interest

6-Bromo-2-methoxy-1-
Compound Name:
naphthaldehyde

cat. No.: B1613122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 6-Bromo-2-methoxy-1-naphthaldehyde, a key intermediate in various synthetic
applications. Due to the limited availability of directly published experimental spectra for this
specific molecule, this document combines available data for structurally similar compounds
with general experimental protocols to offer a predictive and practical resource for researchers.

Chemical Structure and Properties

IUPAC Name: 6-Bromo-2-methoxy-1-naphthaldehyde Molecular Formula: C12HsBrO:z
Molecular Weight: 265.11 g/mol CAS Number: 247174-18-1[1]

Spectroscopic Data

While a complete set of experimentally verified spectra for 6-Bromo-2-methoxy-1-
naphthaldehyde is not readily available in the public domain, the following tables summarize
the expected spectroscopic characteristics based on data from closely related analogs and
general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~10.3 S H-1 (Aldehyde)
~8.0-8.2 d ~8.5 H-8

~7.8-8.0 d ~8.5 H-5

~7.7 dd ~8.5,1.5 H-7

~7.4 d ~2.0 H-3

~7.2 d ~2.0 H-4

~4.0 s -OCHs

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~192 C-1(C=0)
~160 C-2 (C-OCHs)
~138 C-8a

~135 C-4a

~132 C-6 (C-Br)
~130 C-8

~129 C-5

~128 C-7

~125 C-1

~119 C-4

~105 C-3

~56 -OCHs
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
~3050-3100 Medium Aromatic C-H Stretch
~2850, ~2750 Medium, Weak Aldehyde C-H Stretch
~1680-1700 Strong C=0 Stretch (Aromatic
Aldehyde)
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1250 Strong Aryl Ether C-O Stretch
~1020 Medium Methoxy C-O Stretch
~800-850 Strong C-H Out-of-plane Bending
~600-700 Medium C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

641266 High [M]*+ ‘Mo-lecular ion peak with
bromine isotopes)

235/237 Medium [M-CHOJ*

220/222 Medium [M-CHO-CHs]*

186 Low [M-Br]*

157 Low [M-Br-CHOJ*

128 Low [C10Hs]* (Naphthalene)
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Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols are based on standard laboratory practices for the analysis of solid
aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

o Sample Preparation: Dissolve approximately 10-20 mg of 6-Bromo-2-methoxy-1-
naphthaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl
sulfoxide (DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 'H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: -2 to 12 ppm.
o Number of scans: 16-32.
o Relaxation delay: 2 seconds.

e 1B3C NMR Parameters:

[¢]

Pulse sequence: Proton-decoupled pulse experiment.

[¢]

Spectral width: 0 to 220 ppm.

[e]

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

o

Relaxation delay: 5 seconds.
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o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 6-Bromo-2-methoxy-1-naphthaldehyde with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

e Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

¢ Acquisition Parameters:
o Scan range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of scans: 16-32.

e Background Correction: Record a background spectrum of the empty sample compartment
and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Protocol:

o Sample Introduction: Introduce a dilute solution of 6-Bromo-2-methoxy-1-naphthaldehyde
in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via
direct infusion or through a gas chromatography (GC) or liquid chromatography (LC)
interface.
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« lonization Method: Utilize Electron lonization (EI) for GC-MS or Electrospray lonization (ESI)
for LC-MS.

e Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or
Orbitrap) to obtain accurate mass measurements.

e EI-MS Parameters:

o lonization energy: 70 eV.

o Source temperature: 200-250 °C.
e ESI-MS Parameters:

o lonization mode: Positive ion mode.

o

Capillary voltage: 3-4 kV.

[¢]

Nebulizer gas pressure: 20-30 psi.

[e]

Drying gas flow: 5-10 L/min.

[e]

Drying gas temperature: 300-350 °C.
o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 6-Bromo-2-methoxy-1-naphthaldehyde.
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Caption: Workflow for the spectroscopic analysis of 6-Bromo-2-methoxy-1-naphthaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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